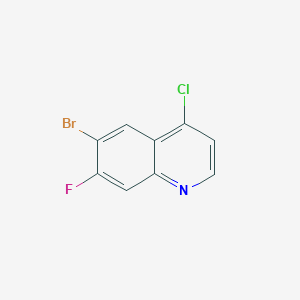

6-Bromo-4-chloro-7-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBVJFPEFQGSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566994-56-6 | |

| Record name | 6-bromo-4-chloro-7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 6 Bromo 4 Chloro 7 Fluoroquinoline and Its Derivatives

Precursor Synthesis and Starting Materials

The successful synthesis of 6-Bromo-4-chloro-7-fluoroquinoline is fundamentally dependent on the availability of appropriately substituted precursors. The construction of the quinoline (B57606) core generally involves the cyclization of an aniline (B41778) derivative with a three-carbon chain component.

Synthesis of Key Halogenated Quinolone Intermediates

A common strategy in quinoline synthesis is the Gould-Jacobs reaction. This methodology is adaptable for the preparation of various substituted quinolin-4-ols, which are crucial intermediates. For instance, the synthesis of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, a related quinolone, starts from 3-chloro-4-fluoroaniline (B193440) . This aniline is reacted with a malonic acid derivative, followed by a thermally induced cyclization to form the quinolone ring system .

Similarly, the synthesis of 6-bromoquinolin-4-ol (B142416), a key intermediate for related compounds like 6-bromo-4-iodoquinoline, has been extensively documented. This process often begins with the reaction of 4-bromoaniline (B143363) with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and trimethyl orthoformate guidechem.comatlantis-press.comresearchgate.net. The resulting intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is then cyclized at high temperatures in a solvent like diphenyl ether to yield 6-bromoquinolin-4-ol guidechem.comatlantis-press.comresearchgate.net.

These examples highlight a general pathway where a substituted aniline is the cornerstone for building the bicyclic quinolone structure. For the target compound, this compound, a plausible key precursor would be 4-bromo-2-fluoroaniline .

Direct Synthetic Routes to this compound

The direct synthesis of this compound is a multi-step process that builds upon the foundational reactions of quinoline chemistry.

Multi-step Synthetic Pathways

A likely synthetic route to obtain this compound involves the following conceptual steps:

Condensation: The synthesis would commence with the reaction of a substituted aniline, such as 4-bromo-2-fluoroaniline, with a diethyl malonate derivative, like diethyl ethoxymethylenemalonate. This reaction forms an enamine intermediate.

Cyclization: The intermediate is then heated in a high-boiling point solvent, such as diphenyl ether, to facilitate an intramolecular cyclization. This step, known as the Gould-Jacobs reaction, forms the quinolone ring, resulting in a 6-bromo-7-fluoro-4-hydroxyquinoline derivative .

Chlorination: The final key step is the conversion of the 4-hydroxy group to a chloro group. This is typically achieved by treating the hydroxy-quinolone with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF) atlantis-press.comgoogle.com. This reaction converts the quinolin-4-ol intermediate into the target compound, this compound.

This pathway is analogous to the reported synthesis of 6-bromo-4-chloroquinoline (B1276899) from 6-bromoquinolin-4-ol, where the latter is refluxed with POCl₃ to afford the chlorinated product in high yield atlantis-press.comgoogle.com.

Optimized Reaction Conditions and Yield Enhancements

Optimization of reaction conditions is critical for maximizing the yield and purity of the final product.

Cyclization Temperature: The thermal cyclization step is often carried out at high temperatures, typically between 200-250 °C, in solvents like diphenyl ether guidechem.comatlantis-press.com. Careful control of the temperature is necessary to ensure complete reaction while minimizing the formation of impurities atlantis-press.com.

Chlorination Reaction: The chlorination of the 4-quinolin-ol is a robust reaction. Using phosphorus oxychloride as both the reagent and solvent is common google.com. In some procedures, an inert solvent like toluene (B28343) is used, and the reaction is carried out at reflux temperatures google.com. After the reaction, the excess POCl₃ is typically removed by distillation, and the product is isolated by careful quenching with ice water and neutralization atlantis-press.com. Yields for this chlorination step are often high, with reports of 81-93% for similar substrates atlantis-press.comgoogle.com.

Derivatization of this compound

The structure of this compound offers several positions for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The reactivity of the quinoline core is influenced by the electron-withdrawing nature of the halogen substituents.

Functionalization at the Quinolone Core Positions

The primary sites for functionalization on the this compound core are the C4 and C6 positions.

C4 Position: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is a cornerstone of quinoline chemistry, particularly in the synthesis of biologically active molecules researchgate.net. For example, reacting the 4-chloroquinoline (B167314) with various amines in the presence of a base can lead to the formation of 4-aminoquinoline (B48711) derivatives.

C6 Position: The bromine atom at the C6 position is well-suited for palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-nitrogen bonds rsc.org. This enables the introduction of aryl, alkynyl, and amino groups, respectively, providing a powerful tool for creating structural diversity.

Other Positions: While the C4 and C6 positions are the most readily functionalized, modifications at other positions on the quinoline ring are also possible, though they may require more complex synthetic strategies nih.gov.

The ability to selectively modify these positions makes this compound a valuable and versatile building block in synthetic and medicinal chemistry.

Synthetic Strategies for this compound and its Derivatives

The quinoline scaffold is a significant heterocyclic motif present in a wide array of pharmacologically active compounds. Among its halogenated derivatives, this compound serves as a crucial intermediate in the synthesis of various targeted therapeutic agents. The strategic placement of bromine, chlorine, and fluorine atoms on the quinoline ring offers multiple reaction sites for further functionalization, enabling the generation of diverse molecular architectures. This article focuses on the synthetic methodologies employed to construct and elaborate upon the this compound framework.

1 Reactions Involving Halogen Substituents

The reactivity of the halogen atoms at the C4, C6, and C7 positions of the quinoline core dictates the synthetic routes toward its derivatives. The chlorine atom at the C4-position is particularly susceptible to nucleophilic substitution, while the bromine atom at C6 allows for the introduction of various groups through cross-coupling reactions.

1 Reactions Involving Halogen Substituents (Bromine, Chlorine, Fluorine)

The differential reactivity of the halogens on the this compound scaffold allows for selective transformations. The chlorine at the 4-position is the most labile towards nucleophilic attack. This reactivity is a cornerstone of its use in synthetic chemistry. For instance, it can be displaced by various nucleophiles to introduce a wide range of functional groups.

The bromine atom at the 6-position is less reactive towards nucleophilic substitution but is readily functionalized via metal-catalyzed cross-coupling reactions. This enables the introduction of aryl, alkyl, and other moieties. The fluorine atom at the 7-position is the most stable of the halogens and typically remains intact during reactions targeting the other two halogenated sites. However, its strong electron-withdrawing nature influences the reactivity of the entire quinoline system.

A common synthetic route to haloquinolines involves the Gould-Jacobs reaction, starting from an appropriately substituted aniline. quimicaorganica.org For example, 3-chloro-4-fluoroaniline can be used as a precursor. quimicaorganica.org The synthesis often involves cyclization of an aniline derivative with a suitable three-carbon component, followed by chlorination to install the C4-chloro substituent. atlantis-press.com

2 Introduction of Other Functional Groups (e.g., Ester, Nitrile, Piperazine)

The versatile reactivity of the halogen substituents on the this compound core facilitates the introduction of various functional groups, significantly expanding its synthetic utility.

Ester and Nitrile Groups: The introduction of ester and nitrile functionalities can be achieved through various synthetic strategies. For instance, a cyano group can be present on a precursor, leading to the formation of compounds like this compound-3-carbonitrile. bldpharm.com Similarly, an ester group can be incorporated, resulting in derivatives such as ethyl this compound-3-carboxylate. cymitquimica.com These groups can then serve as handles for further chemical modifications.

Piperazine (B1678402) Moiety: The piperazine ring is a common feature in many biologically active molecules. Its introduction onto the quinoline scaffold is often accomplished via nucleophilic substitution of the C4-chloro atom. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for this transformation, allowing for the coupling of piperazine derivatives with the quinoline core under relatively mild conditions. nih.gov This reaction has been successfully employed in the synthesis of complex pharmaceutical compounds. nih.gov

2 Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The bromine atom at the C6-position is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For instance, the use of ligands like Xantphos can be beneficial in amidation reactions. beilstein-journals.org

The following table summarizes some examples of palladium-catalyzed cross-coupling reactions on related bromo-substituted heterocyclic systems.

| Reaction Type | Catalyst/Ligand | Reactants | Product | Yield |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 4-bromo-substituted 6H-1,2-oxazine, phenylboronic acid | 4-phenyl-substituted 6H-1,2-oxazine | 77-82% beilstein-journals.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | 4-bromo-substituted 6H-1,2-oxazine, trimethylsilylethyne | 4-(trimethylsilylethynyl)-substituted 6H-1,2-oxazine | - |

| C-N Coupling | Pd(OAc)₂/Xantphos | N-substituted 4-bromo-7-azaindole, amines | N-substituted 4-amino-7-azaindole | 88-94% beilstein-journals.org |

| C-O Coupling | Pd(OAc)₂/Xantphos | N-substituted 4-bromo-7-azaindole, phenols | N-substituted 4-phenoxy-7-azaindole | - |

3 Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the this compound core, primarily at the C4-position. The presence of the electron-withdrawing nitrogen atom in the quinoline ring and the fluorine atom at C7 facilitates the attack of nucleophiles on the electron-deficient C4 carbon.

The chlorine atom at C4 is an excellent leaving group in SNAr reactions. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols. For example, the reaction of 4-chloroquinolines with amines is a common method for the synthesis of 4-aminoquinoline derivatives. nih.gov The regioselectivity of this reaction is generally high, with substitution occurring preferentially at the C4-position over the C6-bromo position. nih.gov

The rate of SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. In some cases, acidic catalysis can enhance the reaction rate by protonating the quinoline nitrogen, further increasing the electrophilicity of the C4-position. researchgate.net

4 Metal-Catalyzed Functionalization (e.g., Iridium-Catalyzed Borylation)

In addition to palladium, other transition metals can be used to catalyze the functionalization of the quinoline ring. Iridium-catalyzed C-H borylation has emerged as a powerful method for the direct introduction of a boronate ester group onto the quinoline scaffold. nih.govacs.orgnih.gov

This reaction typically utilizes a catalyst system such as [Ir(OMe)COD]₂ with a bidentate ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy). nih.gov The borylation of 6-fluoroquinolines has been shown to occur selectively at the C7-position, guided by the directing effect of the fluorine atom. nih.govacs.org The resulting quinoline boronic esters are versatile intermediates that can be further transformed through subsequent cross-coupling reactions. nih.govacs.orgelsevierpure.com

This method provides a direct route to functionalized quinolines that might be difficult to access through other synthetic pathways. The ability to selectively functionalize a C-H bond represents a significant advance in synthetic efficiency.

Chemical Reactivity and Transformation Studies of 6 Bromo 4 Chloro 7 Fluoroquinoline Analogues

Reactions of Halogen Substituents at Positions 4, 6, and 7

The reactivity of the halogen substituents on the 6-bromo-4-chloro-7-fluoroquinoline core is highly dependent on their position. The chlorine at C-4, the bromine at C-6, and the fluorine at C-7 each exhibit characteristic reactions, allowing for a stepwise and controlled modification of the quinoline (B57606) system.

Substitution Reactions at C-4 (e.g., with Nitrogen Nucleophiles)

The chlorine atom at the C-4 position is the most labile of the halogen substituents towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the strong electron-withdrawing effect of the adjacent ring nitrogen atom, which stabilizes the intermediate formed during the substitution process. researchgate.netmasterorganicchemistry.comwikipedia.org Consequently, the C-4 position is the primary site for reaction with a wide array of nucleophiles, particularly nitrogen-based nucleophiles like primary and secondary amines, anilines, and hydrazines. mdpi.comresearchgate.netnih.gov

Studies on various 4-chloroquinoline (B167314) analogues demonstrate that these substitution reactions can often be carried out under relatively mild conditions to produce 4-aminoquinoline (B48711) derivatives in good to excellent yields. nih.gov The reaction's efficiency can be influenced by the choice of solvent, the presence of an acid or base catalyst, and the nature of the nucleophile itself. researchgate.net

Table 1: Reactivity of C-4 Chlorine with Nitrogen Nucleophiles in Quinoline Analogues

| Quinoline Analogue | Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | Alkylamines, Anilines | 4-Amino-7-chloroquinoline | Microwave irradiation | nih.gov |

| 4-Chloroquinolines | 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinoline | Acid or base catalysis | researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | Heating in ethanol | mdpi.comresearchgate.net |

| 4-Chloroquinazoline* | Aniline (B41778), Hydrazine | 4-Anilinoquinazoline | Aqueous media, 25°C | researchgate.net |

While a quinazoline (B50416), the principle of C-4 activation by the adjacent nitrogen is analogous and highly relevant.

Reactivity of Bromine at C-6

The bromine atom at the C-6 position is located on the carbocyclic (benzene) ring and is significantly less susceptible to nucleophilic aromatic substitution compared to the C-4 chlorine. Its reactivity is primarily exploited through transition-metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at this position. beilstein-journals.orgwikipedia.orgacs.org

These transformations are fundamental in synthetic chemistry as they allow for the introduction of a wide variety of aryl, alkyl, alkynyl, and amino groups onto the quinoline core. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. nih.gov This differential reactivity between the C-4 chlorine and the C-6 bromine allows for selective, sequential functionalization of the molecule.

Influence of Fluorine at C-7 on Reactivity

The fluorine atom at the C-7 position exerts a powerful influence on the electronic properties of the entire quinoline ring system through its strong inductive electron-withdrawing effect. researchgate.net This effect enhances the electrophilicity of the molecule, thereby activating the ring towards nucleophilic attack, particularly at the C-4 position. nih.gov

While the C-F bond is generally strong, the fluorine at C-7 can also be displaced by potent nucleophiles under more forcing reaction conditions, although this is less common than substitution at C-4. More significantly, the nature of the substituent at C-7 is known to be a key determinant of the biological activity in many classes of quinoline-based compounds, such as fluoroquinolone antibacterials. researchgate.netnih.gov Its presence can affect properties like metabolic stability and binding affinity to biological targets.

Exploration of Reaction Mechanisms

The selective transformations of this compound analogues are governed by distinct reaction mechanisms. For substitutions at the C-4 position, the operative mechanism is Nucleophilic Aromatic Substitution (SNAr), also known as the addition-elimination mechanism. wikipedia.orgbyjus.com This two-step process involves:

Addition: The nucleophile attacks the electron-deficient carbon atom at C-4, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The aromaticity of the ring is temporarily broken. The negative charge is effectively delocalized across the molecule and, crucially, onto the electronegative nitrogen atom of the quinoline ring, which provides significant stabilization for this intermediate.

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the quinoline ring is restored, yielding the final substitution product. masterorganicchemistry.com The elimination step is typically fast.

In contrast, the functionalization of the bromine atom at C-6 via cross-coupling reactions proceeds through a catalytic cycle involving a palladium catalyst. wikipedia.org The generally accepted mechanism for reactions like the Suzuki coupling involves three key steps:

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-bromine bond at C-6, forming a new palladium(II) species.

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from a boronic acid) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments (the quinoline and the newly transferred group) are eliminated from the palladium center, forming the new C-C bond and regenerating the active palladium(0) catalyst to continue the cycle. wikipedia.orgnih.gov

Spectroscopic and Structural Characterization Methodologies in Quinolone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.

¹H NMR and ¹³C NMR Chemical Shift Analysis

In a hypothetical ¹H NMR spectrum of 6-bromo-4-chloro-7-fluoroquinoline, one would expect to observe distinct signals for each of the aromatic protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the halogen substituents (bromine, chlorine, and fluorine) and the nitrogen atom in the quinoline (B57606) ring. The coupling patterns (e.g., doublets, triplets) would reveal the connectivity of the protons.

Similarly, a ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule. The positions of these signals would be highly dependent on the local electronic environment created by the attached halogens. For instance, carbons bonded directly to halogens would exhibit significant shifts.

¹⁹F NMR for Fluorine Position Confirmation

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to probe fluorine atoms within a molecule. For this compound, a ¹⁹F NMR spectrum would provide definitive confirmation of the fluorine's position at the C-7 position. The chemical shift of the fluorine signal and its coupling to neighboring protons (H-F coupling) would be characteristic of its specific location on the quinoline scaffold.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass. Due to the presence of bromine and chlorine, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion region would display a distinctive cluster of peaks, confirming the presence of these halogens. Fragmentation of the molecule in the mass spectrometer would likely involve the loss of halogen atoms or other small neutral molecules, providing further structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of a substituted quinoline like this compound would exhibit characteristic absorption bands. These would include C=C and C=N stretching vibrations within the aromatic ring system, typically in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹. The C-Cl, C-Br, and C-F stretching vibrations would be expected in the fingerprint region (below 1300 cm⁻¹), although their precise positions can be difficult to assign definitively without comparative data. Studies on other substituted quinolines have shown that the positions of certain bands can be sensitive to the substitution pattern. mdpi.comacs.orgastrochem.orgresearchgate.net

Computational Chemistry and Molecular Modeling of Halogenated Quinolines

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 6-Bromo-4-chloro-7-fluoroquinoline. Methods such as Density Functional Theory (DFT) are employed to elucidate various electronic properties. These calculations can provide insights into the molecule's stability, reactivity, and potential interaction mechanisms with biological targets.

Key electronic descriptors calculated for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP map would likely indicate electronegative regions around the nitrogen and halogen atoms, suggesting potential sites for electrophilic attack or hydrogen bonding. The varying electronegativity of bromine, chlorine, and fluorine atoms creates a unique electronic landscape across the quinoline (B57606) core, influencing its interactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Influences solubility and binding orientation |

Note: The data in this table is illustrative and represents typical values for similar halogenated quinolines.

Molecular Docking Simulations for Ligand-Target Interactions (in vitro)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. These simulations are crucial in the early stages of drug discovery for hit identification and lead optimization.

In a typical docking study, the 3D structure of this compound would be docked into the active site of a selected protein target, for instance, a kinase or a DNA gyrase, which are common targets for quinoline derivatives. nih.gov The docking algorithm samples various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity.

The results would reveal key interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions. For example, the nitrogen atom in the quinoline ring could act as a hydrogen bond acceptor, while the halogen substituents might form halogen bonds or participate in hydrophobic interactions within the binding pocket. The binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity.

Table 2: Illustrative Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Result | Details |

| Binding Affinity | -8.2 kcal/mol | Suggests strong binding |

| Key Interactions | Hydrogen bond with LYS78, Halogen bond with ASP145, Pi-stacking with PHE80 | Specific amino acid residues involved in binding |

| RMSD | 1.5 Å | Indicates a stable binding pose |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Energy Minimization Studies

Energy minimization studies are performed to find the most stable conformation (the global energy minimum) of the molecule. These calculations, often using molecular mechanics or quantum mechanics methods, help in understanding the preferred shape of the molecule in a biological environment. For a rigid molecule like this compound, the primary focus would be on the planarity of the ring system and the electronic effects of the halogen substituents.

The potential energy surface of the molecule can be scanned by systematically rotating specific bonds to identify low-energy conformers. This information is valuable for subsequent molecular docking and QSAR studies, as the bioactive conformation is often a low-energy state.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For halogenated quinolines, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities is required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. These descriptors quantify different aspects of the molecular structure.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that correlates the descriptors with the observed activity. researchgate.net The predictive power of the QSAR model is assessed through internal and external validation techniques. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Halogenated Quinolines

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment, HOMO/LUMO energies | Distribution of charge, reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP | Partitioning between aqueous and lipid phases |

| Topological | Wiener Index, Kier-Hall Indices | Atomic connectivity and branching |

A successful QSAR model for halogenated quinolines could reveal that specific combinations of halogen substitutions at particular positions are crucial for enhanced biological activity, guiding the design of more potent analogues.

Structure Activity Relationship Sar Investigations of Halogenated Quinolone Derivatives

Impact of Bromine Substitution at C-6 on Biological Activity (In Vitro)

The C-6 position of the quinoline (B57606) ring is a frequent site for modification, and the introduction of a bromine atom can significantly influence biological activity, particularly cytotoxicity. Studies on various quinoline derivatives have shown that bromine at C-6 can enhance anticancer potency. For instance, research on brominated quinolines has revealed that the presence and position of bromine atoms are crucial for their antiproliferative effects against cancer cell lines. nih.gov

In one study, 6,8-dibromo-5-nitroquinoline demonstrated remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, whereas its precursor, 6,8-dibromoquinoline (B11842131), was inactive. nih.gov This highlights a synergistic effect between the bromine atoms and other substituents. Similarly, a series of 6-bromo quinazoline (B50416) derivatives were synthesized and evaluated for their antiproliferative activity, with the 6-bromo substituent being a key feature of the designed cytotoxic agents. nih.gov The presence of a bromine atom at C-6 is often associated with increased lipophilicity, which can enhance cell membrane permeability, and its electron-withdrawing nature can modulate the reactivity of the quinoline ring system.

Table 1: Illustrative Impact of C-6 Bromine on Anticancer Activity of Quinoline Derivatives

| Compound | Substituents | Target Cell Line | In Vitro Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 6,8-dibromoquinoline | 6-Br, 8-Br | C6, HT29, HeLa | No inhibitory activity | nih.gov |

| 6,8-dibromo-5-nitroquinoline | 6-Br, 8-Br, 5-NO₂ | C6 | 50.0 µM | nih.gov |

| 6,8-dibromo-5-nitroquinoline | 6-Br, 8-Br, 5-NO₂ | HT29 | 26.2 µM | nih.gov |

This table illustrates the principle that C-6 bromine, in combination with other groups, contributes to cytotoxic activity.

Role of Chlorine Substitution at C-4 in Structure-Activity Profiles (In Vitro)

The C-4 position of the quinoline nucleus is critical for the biological activity of many quinoline-based drugs. In the context of antimalarials like chloroquine (B1663885) (a 4-aminoquinoline), a chlorine atom at the C-7 position is crucial for drug uptake and activity. nih.gov However, in the case of 6-Bromo-4-chloro-7-fluoroquinoline, the chlorine is at the C-4 position.

This position is highly reactive. In the synthesis of many quinolones, a C-4 hydroxy group is often converted to a chlorine using reagents like phosphoryl chloride to create a reactive intermediate for further modification. mdpi.com A chlorine atom at C-4 makes the position susceptible to nucleophilic substitution, providing a versatile handle for the synthesis of a wide range of derivatives. ossila.com From an SAR perspective, the electronegative chlorine atom significantly alters the electron distribution in the pyridine (B92270) ring of the quinoline system. This can impact the molecule's ability to interact with biological targets such as enzymes or receptors. For example, in kinase inhibitors, substituents in this region can form crucial hydrogen bonds or other interactions within the ATP-binding pocket. researchgate.net The addition of chlorine can increase the ability of a molecule to interact with both electrophilic and nucleophilic sites on a target. nih.gov

Influence of Fluorine Substitution at C-7 on Biological Potency and Spectrum (In Vitro)

The introduction of a fluorine atom at the C-6 position of the quinolone core was a groundbreaking discovery that led to the development of the highly successful fluoroquinolone class of antibiotics. nih.gov These compounds, such as levofloxacin (B1675101) and ciprofloxacin, exhibit broad-spectrum antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govwikipedia.org While the titular compound has fluorine at C-7, the principles are related.

Table 2: General SAR of Fluoroquinolone Substitutions

| Position | Substituent Role | Impact on Activity | Reference |

|---|---|---|---|

| C-3 | Carboxyl Group | Essential for DNA gyrase interaction and antibacterial activity. | nih.gov |

| C-4 | Oxo (Keto) Group | Essential for DNA gyrase interaction. | nih.gov |

| C-6 | Fluorine | Increases potency (5-100 fold), enhances cell penetration and activity against Gram-negative bacteria. | nih.gov |

| C-7 | Heterocyclic Ring | Modulates antibacterial spectrum and potency. | nih.govnih.gov |

This table summarizes the well-established SAR for the fluoroquinolone antibiotic class, providing context for the role of the C-7 substituent.

Effect of Substituents at Other Quinolone Core Positions on SAR (In Vitro)

The biological profile of a quinoline derivative is determined by the interplay of all its substituents. Beyond positions 4, 6, and 7, modifications at other sites on the quinoline core are also critically important.

N-1 Position : The substituent at the N-1 position is crucial. For fluoroquinolone antibiotics, a cyclopropyl (B3062369) group at N-1 often confers potent activity against Gram-negative bacteria. nih.gov

C-2 Position : This position is also key for antibacterial activity, influencing the affinity for bacterial enzymes. Often, a simple hydrogen is optimal, as larger groups may cause steric hindrance with the C-3 and C-4 positions. nih.gov

C-5 Position : Substitution at C-5 can also modulate activity. In anticancer quinolines, adding a nitro group at C-5 to a 6,8-dibromoquinoline scaffold dramatically increased its antiproliferative effects. nih.gov

C-8 Position : The C-8 position can be substituted to enhance potency. For fluoroquinolones, a halogen (like chlorine) or a methoxy (B1213986) group at C-8 can improve inhibitory activity against DNA gyrase. nih.govnih.gov

These findings underscore that while individual substitutions have predictable effects, the final biological activity of a compound like this compound arises from the combined electronic and steric contributions of all its functional groups.

Exploration of Bioisosteric Replacements in Quinolone Scaffolds

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to improve the potency, selectivity, pharmacokinetics, or toxicity profile of a lead compound. acs.org This involves exchanging an atom or group of atoms with another that has broadly similar physicochemical or topological properties.

In the context of quinoline scaffolds, bioisosteric replacement has been widely explored. acs.org For instance, the quinoline core itself can be replaced by bioisosteric scaffolds like quinazoline to generate new therapeutics. acs.orgnih.gov Other examples include:

Fragment Replacement : In the development of thrombin inhibitors, 1-aminoisoquinoline (B73089) was successfully used as a bioisosteric replacement for a benzamidine (B55565) moiety. acs.org

Ring Bioisosteres : Saturated rings like 2-oxabicyclo[2.1.1]hexanes have been developed as bioisosteres for ortho-substituted phenyl rings, demonstrating improved physicochemical properties while maintaining similar geometry. domainex.co.uk

Atom Replacement : The strategic replacement of a carbon atom with a sulfur atom in a quinazoline derivative was shown to significantly alter its anti-inflammatory activity and predicted affinity for its target enzyme. nih.gov

In Vitro Biological Activity Studies of 6 Bromo 4 Chloro 7 Fluoroquinoline Derivatives

Anticancer Activity Research (Cell-Based Assays)

The anticancer potential of quinoline (B57606) derivatives is a significant area of investigation. While specific studies on 6-bromo-4-chloro-7-fluoroquinoline derivatives are limited, research on structurally related bromo- and chloro-substituted quinazolines and quinolines provides valuable insights into their potential cytotoxic and anti-proliferative effects.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Studies on analogous compounds, such as 6-bromo-quinazoline derivatives, have demonstrated notable cytotoxic activity against various cancer cell lines. For instance, a series of 2-thio-6-bromo-quinazoline derivatives were evaluated for their in vitro anti-proliferative activity against MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cell lines using the MTT assay. One derivative, designated as 8a, which features an aliphatic linker to a thiol group, exhibited significant cytotoxicity with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cell lines, respectively. nih.gov This activity was found to be more potent than the standard drug Erlotinib against the MCF-7 cell line. nih.gov

Similarly, a broad series of 7-chloro-(4-thioalkylquinoline) derivatives were tested against a panel of eight human cancer cell lines. mdpi.com The sulfonyl N-oxide derivatives, in particular, showed promising activity. For example, compounds 73, 74, and 79-82 displayed IC50 values ranging from 1.99 to 4.9 µM against the HCT116 (colon carcinoma) cell line. mdpi.com The CCRF-CEM (T-lymphoblastoid leukemia) cell line was found to be particularly sensitive to a number of these derivatives, with IC50 values in the range of 0.55–2.74 µM. mdpi.com

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Bromo- and Chloro-Substituted Quinoline/Quinazoline (B50416) Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromo-quinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 | nih.gov |

| 6-Bromo-quinazoline derivative (8a) | SW480 | 17.85 ± 0.92 | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) derivative (73) | HCT116 | ~2.24 | mdpi.com |

| 7-Chloro-(4-thioalkylquinoline) derivative (74) | HCT116 | ~3.23 | mdpi.com |

| 7-Chloro-(4-thioalkylquinoline) derivative (79) | HCT116 | ~4.98 | mdpi.com |

| 7-Chloro-(4-thioalkylquinoline) derivative (81) | HCT116 | ~4.76 | mdpi.com |

| 7-Chloro-(4-thioalkylquinoline) derivatives (selected) | CCRF-CEM | 0.55 - 2.74 | mdpi.com |

Mechanistic Studies of Anti-proliferative Effects (e.g., Topoisomerase Inhibition, DNA Intercalation)

The mechanisms underlying the anticancer activity of quinoline derivatives are multifaceted. For the related 6-bromo-quinazoline derivatives, molecular docking studies have suggested that their anti-proliferative effects may be mediated through the inhibition of the epidermal growth factor receptor (EGFR). nih.gov The binding affinity of the most potent compound (8a) to the EGFR active site was found to be significant, indicating a potential mechanism of action. nih.gov

In the case of 7-chloro-(4-thioalkylquinoline) derivatives, mechanistic studies on the most active compounds revealed that they induce apoptosis (programmed cell death) in cancer cells. mdpi.com At higher concentrations, these derivatives were observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle and inhibit both DNA and RNA synthesis. mdpi.com This suggests that their cytotoxic effects are, at least in part, due to the induction of apoptosis and interference with nucleic acid metabolism. mdpi.com While not explicitly demonstrated for this compound derivatives, the inhibition of topoisomerases is a known mechanism for some quinoline-based anticancer agents, which leads to DNA damage and cell death. biosynth.com

Antibacterial Activity Research (In Vitro)

Fluoroquinolones, a class of antibiotics characterized by a fluorine atom at position 6, are well-established for their potent antibacterial activity. The core structure of this compound aligns with this class, suggesting a potential for antibacterial properties.

Minimum Inhibitory Concentration (MIC) Determinations against Bacterial Strains

The antibacterial efficacy of quinolone derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. While specific MIC data for this compound derivatives is not available in the provided search results, studies on 7-substituted-6-fluoroquinolone derivatives offer relevant insights. For instance, certain derivatives with modifications at the C-7 position have shown potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.860 µg/mL. nih.gov In contrast, other substitutions at the same position resulted in significantly higher MICs, ranging from 120 to 515 µg/mL against Escherichia coli and Staphylococcus aureus, highlighting the critical role of the C-7 substituent in determining antibacterial potency. nih.gov

Table 2: Representative In Vitro Antibacterial Activity (MIC) of 7-Substituted-6-fluoroquinolone Derivatives

| Bacterial Strain | Derivative Type | MIC (µg/mL) | Reference |

| Gram-positive & Gram-negative bacteria | Potent C-7 substituted derivatives (2, 3, 4) | ≤ 0.860 | nih.gov |

| Escherichia coli | Poorly active C-7 substituted derivatives (5-11) | 120 - 515 | nih.gov |

| Staphylococcus aureus | Poorly active C-7 substituted derivatives (5-11) | 120 - 515 | nih.gov |

Mechanisms of Action against Bacterial Targets (e.g., DNA Gyrase, Topoisomerase IV)

The primary mechanism of action for fluoroquinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govbohrium.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. bohrium.com Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to the fragmentation of the bacterial chromosome, which ultimately results in bacterial cell death. nih.govnih.gov In Gram-negative bacteria, DNA gyrase is often the primary target, while in Gram-positive bacteria, topoisomerase IV is typically more sensitive. bohrium.com The dual targeting of both enzymes is a key factor in the broad-spectrum activity of many fluoroquinolones. nih.gov

Activity against Drug-Resistant Bacterial Strains

The emergence of antibiotic resistance is a major global health concern. Research into new fluoroquinolone derivatives often includes evaluating their activity against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). While specific data for this compound derivatives against resistant strains is not detailed in the provided results, the development of novel fluoroquinolones is often driven by the need to overcome existing resistance mechanisms. nih.gov For example, some bromophenol derivatives have shown significant antibacterial activity against MRSA. nih.gov Additionally, certain boron-fluoroquinolone derivatives have been reported to be effective against MRSA strains, suggesting that modifications to the core fluoroquinolone structure can yield compounds with activity against drug-resistant bacteria. mdpi.com

Antimalarial Activity Research (In Vitro Parasite Assays)

Currently, there is a limited body of publicly accessible research detailing the in vitro antimalarial activity of derivatives specifically synthesized from the this compound scaffold. While broader studies on fluoroquinolone analogs have shown some promise in antiplasmodial activity, specific data on derivatives of this particular parent compound remains to be published in peer-reviewed literature. nih.gov Research into other substituted quinolines, such as 4-aminoquinoline (B48711) derivatives, has demonstrated efficacy against Plasmodium falciparum in vitro, suggesting that the quinoline core is a viable pharmacophore for antimalarial drug discovery. nih.govmdpi.com However, without direct experimental evidence on this compound derivatives, their potential in this therapeutic area is yet to be determined.

Antiviral Activity Research (In Vitro Viral Replication Assays)

There is a notable absence of published in vitro studies investigating the antiviral properties of derivatives of this compound. While the broader class of quinolines has been a source of compounds with antiviral activity, and N-heterocycles are recognized as a significant scaffold in antiviral drug discovery, specific research on derivatives of this compound is not currently available in the public domain.

Other Specific In Vitro Pharmacological Activities

Research into other pharmacological activities has identified a derivative of this compound with potential as an anticancer agent. Specifically, Ethyl this compound-3-carboxylate has been described as a potent inhibitor of the DNA topoisomerase II enzyme. cymitquimica.com Inhibition of this enzyme is a known mechanism for disrupting cancer cell proliferation.

In vitro studies have reportedly shown that this compound possesses antitumor potential in human cancer cell lines. cymitquimica.com The mechanism of action is believed to involve the inhibition of DNA topoisomerase II, which plays a critical role in DNA replication and repair, leading to the suppression of cell proliferation and the induction of apoptosis. cymitquimica.com

| Compound Name | Molecular Target | Observed In Vitro Activity |

| Ethyl this compound-3-carboxylate | DNA topoisomerase II | Antitumor potential |

Future Research Directions and Unexplored Avenues for 6 Bromo 4 Chloro 7 Fluoroquinoline

Development of Novel Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally friendly methods remains a key research objective. For 6-Bromo-4-chloro-7-fluoroquinoline and its analogs, future research could focus on several promising areas.

One avenue of exploration involves the optimization of existing synthetic routes. For instance, the synthesis of the related compound, 6-bromo-4-iodoquinoline, has been achieved through a multi-step process starting from triethyl orthoformate, meldrum's acid, and 4-bromoaniline (B143363). atlantis-press.com This process involves cyclization and subsequent chlorination and iodination steps. atlantis-press.comresearchgate.net Researchers could investigate alternative reagents, catalysts, and reaction conditions to improve yields, reduce reaction times, and minimize the formation of impurities. For example, exploring different solvents or optimizing reaction temperatures could lead to more efficient syntheses. atlantis-press.com

A comparative analysis of different synthetic approaches for similar quinoline structures, such as 6-bromo-4-chloro-7-methoxy-quinoline, can provide valuable insights. The synthesis of this analog involves a three-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) and 4-bromo-3-methoxyaniline. guidechem.com Investigating the adaptability of such methods to produce this compound could be a fruitful area of research.

| Starting Materials | Key Steps | Resulting Compound | Reference |

| Triethyl orthoformate, meldrum's acid, 4-bromoaniline | Cyclization, Chlorination, Iodination | 6-bromo-4-iodoquinoline | atlantis-press.comresearchgate.net |

| 2,2-dimethyl-1,3-dioxane-4,6-dione, 4-bromo-3-methoxyaniline | Reaction with trimethyl orthoformate, Cyclization, Chlorination | 6-bromo-4-chloro-7-methoxy-quinoline | guidechem.com |

| 2,4-dibromo-5-chlorobenzoic acid, formamidine (B1211174) acetate | One-step reaction | 7-bromo-6-chloro-4(3H)-quinazolinone | google.com |

Design and Synthesis of Multi-Targeted Quinolone Hybrid Molecules

The concept of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, has emerged as a powerful strategy in drug discovery. nih.gov This approach can lead to compounds with improved efficacy, novel mechanisms of action, and the ability to overcome drug resistance. nih.gov For this compound, the design and synthesis of multi-targeted hybrid molecules represent a significant and largely unexplored research direction.

Future research could focus on creating hybrids that combine the this compound core with other biologically active moieties. For example, fluoroquinolones have been hybridized with various other antibacterial agents to create compounds with enhanced activity against resistant bacterial strains. nih.gov This strategy could be applied to this compound to develop novel antibacterial agents.

Beyond antibacterial applications, quinoline hybrids have shown potential in other therapeutic areas. For instance, quinoline derivatives have been investigated for their anticancer and antimalarial activities. nih.govnih.govresearchgate.net Hybrid molecules incorporating the this compound scaffold could be designed to target specific pathways involved in these diseases. The design of such hybrids often involves linking the two molecular entities through a cleavable or non-cleavable linker, which can influence the pharmacokinetic properties and mechanism of action of the resulting compound. nih.gov

The exploration of hybrids with diverse scaffolds, such as those found in natural products or other synthetic drugs, could lead to the discovery of compounds with unique biological profiles. For example, hybrids of quinolines with chalcones, benzofuroxans, or even peptides have been synthesized and evaluated for their biological activities. nih.govmdpi.com

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for its development as a research tool or therapeutic agent. While standard spectroscopic techniques like NMR and mass spectrometry are routinely used for characterization, the application of more advanced techniques could provide deeper insights.

Future research should employ a comprehensive suite of spectroscopic methods to fully characterize this compound. This includes detailed one- and two-dimensional NMR studies to unambiguously assign all proton and carbon signals. High-resolution mass spectrometry is crucial for confirming the elemental composition.

Beyond these standard methods, techniques such as X-ray crystallography could provide definitive information about the three-dimensional structure of the molecule in the solid state. This would reveal precise bond lengths, bond angles, and intermolecular interactions.

Furthermore, computational chemistry and molecular modeling can be used in conjunction with experimental data to understand the electronic properties, conformational preferences, and potential intermolecular interactions of this compound. brazilianjournals.com.br These computational approaches can also aid in the interpretation of spectroscopic data and predict the properties of related derivatives.

Integration of Artificial Intelligence and Machine Learning in Quinolone Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. ijpsjournal.comnih.govnih.gov These technologies can analyze vast datasets, predict molecular properties, and accelerate the identification of promising drug candidates. ijpsjournal.comastrazeneca.com The integration of AI and ML into the research of this compound and other quinolones presents a significant opportunity for future advancements.

One key application of AI is in the prediction of the physicochemical and biological properties of novel quinolone derivatives. nih.gov By training ML models on existing data for quinoline compounds, it is possible to predict properties such as solubility, permeability, bioactivity, and potential toxicity for new, unsynthesized molecules. ijpsjournal.comnih.gov This can help to prioritize the synthesis of compounds with the most desirable characteristics, saving time and resources.

AI can also be employed in the de novo design of novel quinolone structures with specific desired properties. nih.gov Generative models, such as generative adversarial networks (GANs), can create new molecular structures that are optimized for a particular biological target or activity profile. nih.gov

Furthermore, AI and ML can be used to analyze complex biological data generated from in vitro and in vivo studies of quinolone derivatives. This can help to identify structure-activity relationships (SAR), elucidate mechanisms of action, and identify potential biomarkers for drug efficacy. astrazeneca.comijierm.co.in

| AI/ML Application | Description | Potential Impact on Quinolone Research |

| Predictive Modeling | Using algorithms to forecast physicochemical and biological properties of molecules. nih.gov | Prioritization of synthetic targets, reduction of unnecessary experiments. |

| De Novo Design | Generating novel molecular structures with desired characteristics using generative models. nih.gov | Discovery of innovative quinolone scaffolds with enhanced activity and selectivity. |

| Data Analysis | Analyzing complex biological data to uncover patterns and relationships. astrazeneca.com | Deeper understanding of structure-activity relationships and mechanisms of action. |

Elucidation of Novel Molecular Mechanisms of Action (In Vitro)

While the primary mechanism of action for many fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, the diverse biological activities of quinoline derivatives suggest that they may interact with other molecular targets as well. researchgate.net A crucial area of future research for this compound is the elucidation of its novel molecular mechanisms of action through in vitro studies.

Recent research has shown that some quinoline derivatives can exhibit anti-inflammatory activity by targeting the NLRP3 inflammasome. nih.gov Others have demonstrated anti-proliferative effects in cancer cells by inhibiting kinases such as Pim-1. nih.gov Investigating whether this compound or its derivatives can modulate these or other cellular pathways is a promising avenue of research.

In vitro assays can be employed to screen the compound against a wide range of biological targets, including enzymes, receptors, and ion channels. Techniques such as differential scanning fluorimetry, surface plasmon resonance, and isothermal titration calorimetry can be used to identify direct binding partners of the compound.

Furthermore, cell-based assays can be used to probe the effects of this compound on various cellular processes, such as cell cycle progression, apoptosis, and signal transduction pathways. nih.gov Transcriptomic and proteomic analyses can provide a global view of the cellular response to the compound, helping to identify novel pathways and mechanisms of action. The discovery of new molecular targets for this quinoline scaffold could open up entirely new therapeutic possibilities.

Q & A

Q. How can researchers troubleshoot low yields in Sonogashira couplings involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.